molecular formula C13H16N2O5S B4341087 2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Cat. No.: B4341087
M. Wt: 312.34 g/mol
InChI Key: ZKBJCVHWLYBQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and an amino-oxoethoxy substituent.

Preparation Methods

The synthesis of 2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the carboxylic acid group: This step involves the carboxylation of the thiazolidine ring, typically using carbon dioxide or a carboxylating agent.

    Attachment of the amino-oxoethoxy substituent: This can be done through a nucleophilic substitution reaction, where the amino group reacts with an oxoethoxy compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID include:

    4-(2-amino-2-oxoethoxy)benzoic acid: This compound shares the amino-oxoethoxy substituent but lacks the thiazolidine ring.

    3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine: This compound has a similar structure but includes a beta-alanine moiety instead of the thiazolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-19-10-4-7(2-3-9(10)20-5-11(14)16)12-15-8(6-21-12)13(17)18/h2-4,8,12,15H,5-6H2,1H3,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBJCVHWLYBQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
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2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 3
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2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 4
2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 5
2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Reactant of Route 6
2-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

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